molecular formula C18H15F3N4O2 B10901406 N-(6-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide

N-(6-methylpyridin-2-yl)-1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide

Cat. No.: B10901406
M. Wt: 376.3 g/mol
InChI Key: ONPDDOQHBZTASD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~3~-(6-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that features a pyrazole core substituted with a pyridyl group, a phenoxy group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(6-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized via the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Introduction of the Pyridyl Group: The pyridyl group can be introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the pyrazole intermediate.

    Attachment of the Phenoxy Group: The phenoxy group is often introduced via an etherification reaction, where a phenol derivative reacts with a halogenated pyrazole intermediate.

    Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of the pyrazole intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~3~-(6-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N~3~-(6-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N3-(6-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N~3~-(6-METHYL-2-PYRIDYL)-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the phenoxy and trifluoromethyl groups.

    1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the pyridyl group.

    N~3~-(6-METHYL-2-PYRIDYL)-1-{[3-(METHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE: Lacks the trifluoromethyl group.

Uniqueness

N~3~-(6-METHYL-2-PYRIDYL)-1-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of both the trifluoromethyl and pyridyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H15F3N4O2

Molecular Weight

376.3 g/mol

IUPAC Name

N-(6-methylpyridin-2-yl)-1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C18H15F3N4O2/c1-12-4-2-7-16(22-12)23-17(26)15-8-9-25(24-15)11-27-14-6-3-5-13(10-14)18(19,20)21/h2-10H,11H2,1H3,(H,22,23,26)

InChI Key

ONPDDOQHBZTASD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.